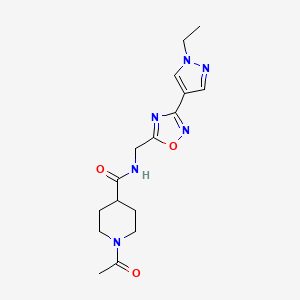![molecular formula C24H24FN3O4S B2461893 3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide CAS No. 708993-13-9](/img/structure/B2461893.png)
3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide
Übersicht
Beschreibung
The compound “3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide” is a type of piperazine . The formula of this compound is C24H24FN3O4S . It has an average mass of 469.530 and a mono-isotopic mass of 469.14716 .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C24H24FN3O4S/c1-32-22-11-9-21(10-12-22)27-13-15-28(16-14-27)24(29)18-5-7-20(8-6-18)26-33(30,31)23-4-2-3-19(25)17-23/h2-12,17,26H,13-16H2,1H3 . This provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a net charge of 0 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Neurological and Cognitive Applications :
- SB-399885, a compound structurally related to the requested chemical, shows high affinity for human 5-HT(6) receptors and is a potent antagonist with cognitive enhancing properties. This compound has been found to reverse scopolamine-induced deficits in novel object recognition and age-dependent deficits in water maze spatial learning in rats. It also increases extracellular acetylcholine levels, suggesting enhancements in cholinergic function. This research supports the potential therapeutic utility of 5-HT(6) receptor antagonists in cognitive deficits related disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
COX-2 Inhibition and Anti-Inflammatory Activity :
- A study on 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety, similar in structure to the chemical , revealed that fluorine substitution on the benzenesulfonamide moiety yields selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. One such compound demonstrated significant anti-inflammatory activity and pharmacokinetic properties, indicating potential as a lead structure for COX-2 specific inhibitors (Pal et al., 2003).
Applications in Alzheimer's Disease Research :
- Research using a selective serotonin 1A (5-HT(1A)) molecular imaging probe structurally similar to the requested chemical, demonstrated significantly decreased receptor densities in the hippocampi and raphe nuclei of Alzheimer's disease patients. This correlation of 5-HT(1A) receptor decreases with worsening clinical symptoms and decreased glucose utilization in the brain highlights its potential in Alzheimer's disease research and treatment strategies (Kepe et al., 2006).
Antipsychotic Potential :
- FMPD, structurally related to the requested chemical, exhibits high affinity for various neurotransmitter receptors including dopamine D2, 5-HT2A, and 5-HT6, with potential as a novel antipsychotic. Its lower affinity for histamine H1 receptors compared to olanzapine suggests a lower risk of treatment-emergent symptoms. FMPD's in vivo effects on dopamine neuron activity and Fos expression patterns indicate its potential for treating schizophrenia and bipolar mania (Rasmussen et al., 2005).
Potential in Photodynamic Cancer Therapy :
- A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, structurally similar to the chemical , revealed high singlet oxygen quantum yield and good fluorescence properties. This indicates its remarkable potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Eigenschaften
IUPAC Name |
3-fluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S/c1-32-22-11-9-21(10-12-22)27-13-15-28(16-14-27)24(29)18-5-7-20(8-6-18)26-33(30,31)23-4-2-3-19(25)17-23/h2-12,17,26H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLADHNDVHKCEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



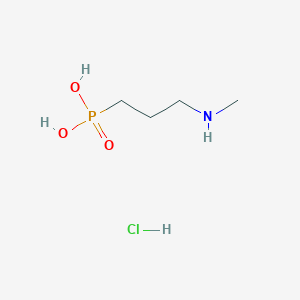
![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2461812.png)

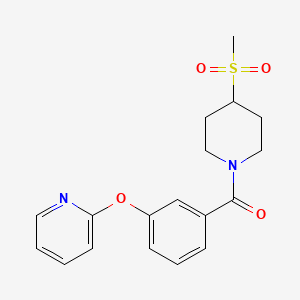
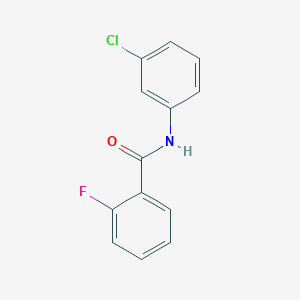
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2461821.png)
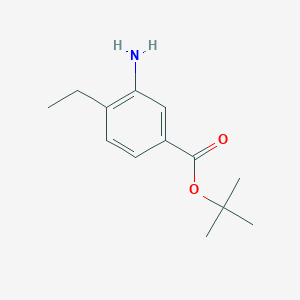
![7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2461823.png)
![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)
![4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide](/img/structure/B2461826.png)


